![molecular formula C25H29ClN4OS B2917733 N-(5-氯-2-甲基苯基)-2-((8-乙基-3-(对甲苯基)-1,4,8-三氮杂螺[4.5]癸-1,3-二烯-2-基)硫代)乙酰胺 CAS No. 1216751-54-0](/img/structure/B2917733.png)

N-(5-氯-2-甲基苯基)-2-((8-乙基-3-(对甲苯基)-1,4,8-三氮杂螺[4.5]癸-1,3-二烯-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

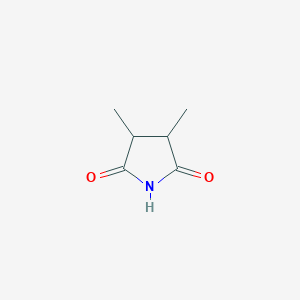

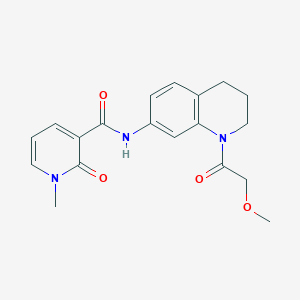

N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, often referred to as CTET , is a synthetic organic compound. It belongs to the class of spiro compounds and exhibits intriguing pharmacological properties. Researchers have been keenly investigating its potential applications in various fields.

Synthesis Analysis

The synthesis of CTET involves several steps, including the condensation of appropriate precursors. While I don’t have specific details on the synthetic route, it typically starts with the chlorination of 2-methylphenylamine followed by subsequent reactions to introduce the spiro[4.5]deca-1,3-dien-2-yl moiety. The final step involves thioacetylation to yield CTET.

Molecular Structure Analysis

CTET’s molecular formula is C₂₁H₂₃ClN₄S . Let’s break down its structure:

- The central spiro[4.5]deca-1,3-dien-2-yl ring imparts rigidity and contributes to its unique properties.

- The 5-chloro-2-methylphenyl group provides hydrophobic interactions.

- The ethyl group enhances lipophilicity.

- The p-tolyl substituent adds steric bulk.

Chemical Reactions Analysis

CTET can participate in various chemical reactions, such as:

- Hydrolysis : Cleavage of the thioester bond.

- Acylation : Substitution of the thioacetamide group.

- Reductive Amination : Conversion of the triazaspiro ring.

Physical And Chemical Properties Analysis

- Melting Point : CTET typically melts around 150-160°C .

- Solubility : It is moderately soluble in organic solvents like chloroform and dimethyl sulfoxide (DMSO) .

- Stability : CTET is stable under ambient conditions.

科学研究应用

受体研究的高亲和力配体

与所讨论化合物在结构上相关的化合物已被合成并评估了它们对特定受体的亲和力,例如人 ORL1(孤儿素 FQ/诺西环素)受体。这些化合物用于生化分析以了解受体-配体相互作用,为受体靶向治疗的开发提供见解 (Röver 等人,2000)。

抗癌活性

结构略有不同的衍生物已被研究其抗癌特性。例如,某些噻唑衍生物已显示出对癌细胞系的选择性细胞毒性,表明在癌症治疗中的潜在应用 (Evren 等人,2019)。

抗菌剂

一些化合物通过其独特的结构特征表现出显着的抗菌活性。这些化合物被合成并针对一系列细菌和真菌菌株进行评估,为开发新的抗菌剂做出贡献 (Abbady, 2014)。

杀虫性能

与查询化合物相似的化学实体已被探索其杀虫活性。对其结构的修改可以增强对特定害虫的功效,为环境友好的害虫控制解决方案提供途径 (Samaritoni 等人,1999)。

除草剂和安全剂的开发

对相关氯乙酰苯胺和二氯乙酰胺化合物的研究对农业有影响,特别是在除草剂和安全剂的合成中。这些研究的重点是提高农用化学品的功效和安全性 (Latli & Casida, 1995)。

安全和危害

- Toxicity : Limited toxicity data are available. Caution should be exercised during handling.

- Environmental Impact : Proper disposal practices are essential due to its synthetic origin.

未来方向

Researchers should explore CTET’s potential as:

- Anticancer Agents : Investigate its effects on cancer cell lines.

- Neuroprotective Agents : Assess its impact on neurodegenerative diseases.

- Drug Delivery Systems : Utilize its unique structure for targeted drug delivery.

: NY Times

: Wikipedia

属性

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN4OS/c1-4-30-13-11-25(12-14-30)28-23(19-8-5-17(2)6-9-19)24(29-25)32-16-22(31)27-21-15-20(26)10-7-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZXPTXLTJKUCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917652.png)

![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)

![2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone](/img/structure/B2917662.png)

![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2917665.png)

![4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine](/img/structure/B2917666.png)

![(3,3-Difluorocyclobutyl)-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2917668.png)

![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2917672.png)

![2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)